(2-Aminoethyl)(cyclopropylmethyl)propylamine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

(2-Aminoethyl)(cyclopropylmethyl)propylamine (CAS 1156386-34-3; molecular formula C9H20N2; molecular weight 156.27 g/mol) is an aliphatic diamine featuring a unique N-cyclopropylmethyl-N-propyl substitution pattern on an ethane-1,2-diamine backbone. It is classified as a research chemical and building block, often commercialized as the dihydrochloride salt (CAS 1803592-41-7) to enhance stability and solubility.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Cat. No. B13241537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminoethyl)(cyclopropylmethyl)propylamine
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCCCN(CCN)CC1CC1
InChIInChI=1S/C9H20N2/c1-2-6-11(7-5-10)8-9-3-4-9/h9H,2-8,10H2,1H3
InChIKeySVJOCCYTLFMVIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Aminoethyl)(cyclopropylmethyl)propylamine (CAS 1156386-34-3) for Research Sourcing: Core Identity and Class Context


(2-Aminoethyl)(cyclopropylmethyl)propylamine (CAS 1156386-34-3; molecular formula C9H20N2; molecular weight 156.27 g/mol) is an aliphatic diamine featuring a unique N-cyclopropylmethyl-N-propyl substitution pattern on an ethane-1,2-diamine backbone . It is classified as a research chemical and building block, often commercialized as the dihydrochloride salt (CAS 1803592-41-7) to enhance stability and solubility . As part of the broader class of N-substituted ethylene diamines, this compound's structural complexity offers specific physicochemical properties that distinguish it from simpler homologues, making it of interest in medicinal chemistry, coordination chemistry, and organic synthesis [1].

Structure Aliphatic diamine with unique N‑cyclopropylmethyl‑N‑propyl substitution
Form Available as dihydrochloride salt for enhanced stability and aqueous solubility
Use Building block for medicinal chemistry, coordination chemistry, and organic synthesis

Why (2-Aminoethyl)(cyclopropylmethyl)propylamine Cannot Be Casually Replaced by In-Class Analogs


Within the N-substituted ethane-1,2-diamine family, small structural modifications—such as replacing a cyclopropylmethyl group with a cyclopropyl group or altering the N-alkyl chain length—can drastically shift physicochemical properties like basicity (pKa), lipophilicity (logP), and steric bulk, which in turn affect biological target engagement, metal coordination geometry, and pharmacokinetic behavior . Generic substitution without experimental validation risks altering key interaction profiles, as evidenced by the distinct predicted pKa values among close analogs: the target compound's N-cyclopropyl analog shows a predicted pKa of 9.71, while its N-methyl analog shows a pKa of approximately 10.2, differences that can significantly impact protonation state at physiological pH [1]. Therefore, for reproducible research and procurement, the exact structure matters.

Basicity shift Replacing the cyclopropylmethyl group with cyclopropyl can alter the amine’s pKa, changing protonation-dependent target interactions.
Lipophilicity change Modifying the N‑alkyl chain length shifts logP, which may affect membrane permeability and CNS penetration potential.
Steric bulk alteration Smaller analogs lacking the propyl chain reduce steric demand, potentially modifying coordination geometry and catalytic selectivity.

Quantitative Differentiation of (2-Aminoethyl)(cyclopropylmethyl)propylamine Against Closest Structural Analogs


Predicted Basicity (pKa) Comparison: Cyclopropylmethyl vs. Cyclopropyl Substitution

The predicted pKa of the closely related N1-cyclopropyl-N1-propylethane-1,2-diamine (CAS 1094833-10-9) is reported as 9.71±0.10, while the target compound (2-Aminoethyl)(cyclopropylmethyl)propylamine, bearing a cyclopropylmethyl group in place of the cyclopropyl group, is expected to exhibit a slightly higher pKa due to the electron-donating effect of the methylene spacer, typically increasing basicity by ~0.2–0.5 units in aliphatic diamines [1]. This shift can influence the protonation state and subsequent receptor or enzyme binding interactions.

Basicity (pKa)
Class‑level inference
Estimated ΔpKa ≈ +0.3
Target predicted pKa ~10.0±0.3 vs. comparator 9.71±0.10
Protonation shift at physiological pH may influence binding to negatively charged sites.
Predicted values; experimental validation recommended.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity (logP) Difference: Impact on Membrane Permeability

The N-cyclopropylmethyl group is expected to confer higher lipophilicity compared to the N-cyclopropyl group due to the additional methylene unit. While the measured logP for the target compound is not publicly reported, its structural analog N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine (CAS 1250924-07-2) has a predicted logP of 1.234 [1]. The target compound, with a propyl chain instead of a cyclopropyl ring, is anticipated to have a logP in the range of 1.5–2.0, which would place it in a more favorable range for blood-brain barrier penetration (optimal logP 1.5–2.5) compared to the lower logP analog.

Lipophilicity (logP)
Class‑level inference
Estimated ΔlogP ≈ +0.3 to +0.8
Target predicted logP ~1.5–2.0 vs. analog logP 1.234
Higher logP may support passive membrane permeability, relevant for CNS target engagement studies.
Measured logP not publicly reported; data to verify.
Drug Design ADME Physicochemical Properties

Molecular Weight and Size Differentiation for Coordination Chemistry

With a molecular weight of 156.27 g/mol, (2-Aminoethyl)(cyclopropylmethyl)propylamine is significantly larger than its simpler analogs like N-propylethane-1,2-diamine (MW: 102.18 g/mol) and (2-aminoethyl)(cyclopropylmethyl)amine (MW: 114.19 g/mol) . This increased steric bulk can lead to more stable metal chelates with larger coordination spheres, potentially altering catalytic activity or selectivity in asymmetric synthesis.

Steric bulk (MW)
Cross‑study comparable
156.27 g/mol vs. 102.18 & 114.19 g/mol
53% and 37% larger than simpler diamines
Increased steric bulk can modify coordination geometry and may tune enantioselectivity in metal catalysis.
Context‑dependent; verify in target catalytic system.
Coordination Chemistry Ligand Design Catalysis

Recommended Application Scenarios for (2-Aminoethyl)(cyclopropylmethyl)propylamine Based on Quantitative Differentiation


Scaffold for CNS Drug Discovery Programs Requiring Moderate Lipophilicity

Given its predicted logP (1.5–2.0) and basicity (pKa ~10), (2-Aminoethyl)(cyclopropylmethyl)propylamine is well-suited as a scaffold for designing CNS-penetrant ligands. The enhanced lipophilicity compared to simpler diamines may improve passive permeability across the blood-brain barrier, while the basic amine can form critical salt bridges or hydrogen bonds with target proteins. Procurement for lead optimization in neuroscience programs is recommended when moderate lipophilicity and basicity are desired.

Bulky Ligand for Asymmetric Metal Catalysis

The compound's increased steric bulk (MW 156.27 g/mol) relative to common ethylene diamine ligands makes it a candidate for generating chiral metal complexes with larger bite angles or shielded active sites. Researchers developing new enantioselective catalysts for hydrogenation, cyclopropanation, or cross-coupling reactions can source this compound to systematically tune the steric environment around the metal center, potentially enhancing enantiomeric excess (ee) values.

Building Block for Proteolysis-Targeting Chimeras (PROTACs)

The bifunctional nature (primary and tertiary amine groups) offers orthogonal reactivity for conjugation. The cyclopropylmethyl group provides a unique three-dimensional shape that can influence target protein binding and ternary complex formation [1]. Procurement is advisable for medicinal chemistry groups exploring novel E3 ligase ligands or linker motifs in targeted protein degradation applications.

Reference Standard for Analytical Method Development

Due to its distinct chromatographic and spectroscopic profile (e.g., predicted boiling point ~220-240°C, specific MS/MS fragmentation), this compound can serve as a retention time or mass spectral reference standard in LC-MS or GC-MS method development for complex amine mixtures. Its dihydrochloride salt form offers good solubility and stability, facilitating precise standard preparation.

Application
Selection Property
Validation Focus
CNS drug discovery scaffold research
Predicted logP and basicity context
BBB permeability assay validation
Asymmetric catalysis ligand design
Steric bulk and coordination geometry
Enantioselectivity and catalytic activity review
PROTAC linker building block
Bifunctional amine orthogonality
Ternary complex formation assay
Analytical reference standard
Chromatographic and spectroscopic profile
Method retention time and fragmentation reproducibility
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